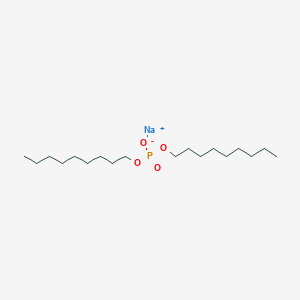

Sodium dinonyl phosphate

Description

Properties

CAS No. |

1787-34-4 |

|---|---|

Molecular Formula |

C18H38NaO4P |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

sodium;dinonyl phosphate |

InChI |

InChI=1S/C18H39O4P.Na/c1-3-5-7-9-11-13-15-17-21-23(19,20)22-18-16-14-12-10-8-6-4-2;/h3-18H2,1-2H3,(H,19,20);/q;+1/p-1 |

InChI Key |

KECOWKBVYCBTPB-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |

Isomeric SMILES |

CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |

Other CAS No. |

1787-34-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features of Sodium Dinonyl Phosphate and Analogues

| Compound | CAS Number | Molecular Formula | Alkyl Chain Length/Branching | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1787-34-4 | C₁₈H₃₈NaO₄P | C₉ (linear) | Phosphate ester, sodium salt |

| Sodium diisononyl phosphate | 94247-21-9 | C₁₈H₃₈NaO₄P | C₉ (branched) | Phosphate ester, sodium salt |

| Sodium distearyl phosphate | 2958-14-7 | C₃₆H₇₄NaO₄P | C₁₈ (linear) | Phosphate ester, sodium salt |

| Dinonyl phthalate (DNP) | 84-76-4 | C₂₆H₄₂O₄ | C₉ (linear) | Phthalate ester |

| Tributyl phosphate | 126-73-8 | C₁₂H₂₇O₄P | C₄ (linear) | Phosphate ester |

- Alkyl Chain Impact: this compound’s C₉ chains provide moderate hydrophobicity, balancing solubility in organic solvents and aqueous systems. In contrast, sodium distearyl phosphate (C₁₈) is highly hydrophobic, limiting its use in polar matrices .

- Branching Effects: Branched isomers (e.g., diisononyl phosphate) exhibit lower melting points and enhanced compatibility with nonpolar polymers compared to linear analogues .

- Functional Group Differences: Unlike non-ionic plasticizers like dinonyl phthalate (DNP), this compound’s ionic nature reduces volatility and improves chemical stability under high pH or irradiation .

Physicochemical Properties

Table 3: Thermodynamic and Solubility Properties

| Property | This compound | Dinonyl Phthalate (DNP) | Tributyl phosphate |

|---|---|---|---|

| Solubility in water | Low (ionic head enhances dispersion) | Insoluble | Partially soluble |

| Thermal Stability (°C) | >200 | 160–180 | 150–170 |

| Hydrophobicity (Log P) | ~6.2 | ~8.1 | ~4.5 |

| Compatibility with PVC | Moderate | Excellent | Poor |

- Thermal Stability: this compound’s ionic structure grants superior stability over DNP and tributyl phosphate, making it suitable for high-temperature processes .

- Hydrophobicity: DNP’s higher Log P (8.1) ensures better performance in nonpolar environments, whereas this compound’s moderate Log P (6.2) suits emulsification roles .

Preparation Methods

Alkylation of Aromatic Substrates

Dinonyl derivatives are formed via Friedel-Crafts alkylation, where naphthalene or phenol reacts with nonylene (C₉H₁₈) in the presence of Lewis acids like aluminum chloride (AlCl₃).

Reaction conditions:

-

Temperature: 50–80°C

-

Molar ratio (nonylene:aromatic substrate): 2:1 to favor dialkylation

Critical parameters:

-

Excess nonylene minimizes monoalkylation byproducts

-

Reaction time (4–6 hours) ensures complete conversion

Phosphorylation of Dinonyl Intermediate

The alkylated product undergoes phosphorylation using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Typical protocol:

-

Dinonylnaphthalene (or dinonylphenol) is dissolved in an inert solvent (e.g., dichloromethane).

-

POCl₃ is added dropwise under nitrogen at 0–5°C.

-

The mixture is heated to 60–80°C for 3–5 hours.

Stoichiometric considerations:

-

POCl₃:dinonyl intermediate molar ratio: 1.2:1

-

Hydrolysis pH: Maintained at 2–3 to prevent decomposition

Neutralization to Sodium Salt

The phosphoric acid derivative is neutralized with sodium hydroxide (NaOH) to form the final sodium salt.

Optimization factors:

-

NaOH concentration: 20–30% aqueous solution

-

Temperature: 40–60°C to enhance solubility

-

Final pH: 7.0–7.5 for maximum stability

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost efficiency and scalability, often integrating continuous-flow reactors and solvent recovery systems. Data from analogous sulfonic acid processes suggest the following adaptations for this compound:

Continuous Alkylation Reactor Design

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Residence time | 2–3 hours | Maximizes dialkylation |

| AlCl₃ concentration | 8–12 wt% | Balances activity vs. corrosion |

| Nonylene recycle rate | 85–90% | Reduces raw material costs |

Key innovation:

Phosphorylation Under Reduced Pressure

Industrial phosphorylation often employs vacuum distillation to remove HCl byproduct, enhancing reaction kinetics:

Reactor configuration:

-

Material: Glass-lined steel to resist phosphoric acid corrosion

-

Pressure: 200–300 mmHg

-

Agitation: 500–700 RPM for effective mixing

Yield improvements:

-

92–95% conversion achieved vs. 78–82% at atmospheric pressure

Comparative Analysis of Phosphorylation Agents

The choice of phosphorylating agent significantly impacts product purity and reaction safety:

| Agent | Temperature Range (°C) | Byproducts | Typical Yield |

|---|---|---|---|

| POCl₃ | 60–80 | HCl gas | 88–92% |

| PPA | 100–120 | Polyphosphate | 82–85% |

| H₃PO₄ + P₂O₅ | 140–160 | Water | 75–78% |

Safety considerations:

-

POCl₃ requires strict moisture control to prevent violent hydrolysis

-

PPA-based systems enable higher throughput but demand specialized equipment

Purification and Quality Control

Final product specifications require multi-stage purification:

Solvent Extraction

-

Process: Partitioning between ethyl acetate and brine

-

Efficiency: Removes 98–99% unreacted dinonylnaphthalene

Crystallization

-

Conditions: Slow cooling from 80°C to 25°C over 12 hours

-

Purity enhancement: Reduces sodium chloride content to <0.1 wt%

Analytical Validation

| Test | Method | Acceptance Criteria |

|---|---|---|

| Phosphate content | ICP-OES | 12.5–13.5 wt% |

| Sodium stoichiometry | Ion chromatography | 1:1 ± 0.05 molar |

| Residual solvent | GC-MS | <50 ppm |

| Chemical | OSHA PEL (8-hr TWA) | Engineering Controls |

|---|---|---|

| POCl₃ | 0.1 ppm | Closed-system handling |

| NaOH aerosols | 2 mg/m³ | Local exhaust ventilation |

Q & A

Basic: What analytical methods are recommended for assessing the purity of sodium dinonyl phosphate in laboratory settings?

To determine purity, employ acid-base titration targeting phosphate content. Dissolve a known mass of the compound in water and titrate against a standardized acid (e.g., HCl) to pH 8.8, where the equivalence point corresponds to the dissociation of phosphate groups . Complementary methods include ion-selective electrode analysis for residual chloride or sulfate impurities, adhering to protocols like HG/T 3493-2000 for inorganic reagents . For trace metal detection (e.g., Fe), use colorimetric assays comparing sample solutions to standardized reference solutions .

Basic: How should this compound be stored to maintain stability in research applications?

Store the compound in airtight, light-resistant containers under dry, ventilated conditions at temperatures below 25°C. Moisture-sensitive phosphate esters require desiccants (e.g., silica gel) to prevent hydrolysis. Avoid prolonged exposure to acidic or alkaline vapors, which may degrade the ester linkages .

Advanced: What experimental approaches resolve contradictions in solubility data for this compound across polar and nonpolar solvents?

Use gas chromatography (GC) with inverse phase analysis to measure solubility parameters (δ) in hydrocarbon-solvent systems. Prepare solutions at varying concentrations and temperatures, and correlate retention times with known solubility profiles of structurally analogous esters (e.g., dinonyl phthalate) . For polar solvents, employ Hansen solubility parameters to model interactions between the hydrophobic dinonyl chains and solvent polarity, adjusting for ionic dissociation effects . Validate results with dynamic light scattering (DLS) to detect micelle formation in aqueous systems.

Advanced: How can researchers optimize this compound’s role as a surfactant in non-aqueous catalytic reactions?

Design experiments to evaluate its critical micelle concentration (CMC) in organic phases using conductivity or surface tension measurements. Compare catalytic efficiency in esterification or transesterification reactions (e.g., biodiesel synthesis) against other surfactants (e.g., dodecylbenzene sulfonic acid). Monitor reaction kinetics via FTIR or NMR to assess how the dinonyl chain length enhances substrate accessibility to catalytic sites . For reproducibility, standardize solvent polarity (e.g., using hexane vs. toluene) and control water content (<0.1% w/w) to minimize hydrolysis .

Basic: What protocols ensure accurate preparation of this compound-containing buffers for interfacial studies?

Use binary buffer systems to stabilize pH in hydrophobic environments. For example, mix 0.1 M sodium phosphate (pH 7.4) with 10% (v/v) methanol to solubilize the compound. Adjust ratios of Na₂HPO₄ and NaH₂PO₄ stock solutions (see table below) to achieve target pH, and validate with a calibrated pH meter . For emulsion studies, incorporate co-solvents like isopropanol (≤5% v/v) to prevent phase separation .

| pH | 1 M Na₂HPO₄ (mL) | 1 M NaH₂PO₄ (mL) |

|---|---|---|

| 6.8 | 46.3 | 53.7 |

| 7.4 | 77.4 | 22.6 |

Advanced: What ecological safety considerations are critical when disposing of this compound in laboratory waste?

Conduct toxicity bioassays using Daphnia magna or Vibrio fischeri to assess acute aquatic toxicity (EC₅₀). Phosphate esters often exhibit moderate toxicity (EC₅₀: 10–100 mg/L), requiring neutralization with calcium oxide before disposal . For soil contamination studies, analyze biodegradation rates via GC-MS to detect persistent metabolites (e.g., monoalkyl phosphates) . Adhere to EPA guidelines for inert pesticide ingredients (List 3) when handling bulk quantities .

Basic: What spectroscopic techniques are suitable for characterizing this compound’s molecular structure?

Use Fourier-transform infrared spectroscopy (FTIR) to identify P=O stretches (~1250 cm⁻¹) and P-O-C linkages (~1050 cm⁻¹). Compare to reference spectra of alkyl phosphates (e.g., diethyl dodecyl phosphate) . For quantitative analysis, employ ³¹P NMR in CDCl₃ to resolve chemical shifts (δ ~0–5 ppm) and assess purity .

Advanced: How do structural modifications (e.g., alkyl chain length) impact this compound’s performance in corrosion inhibition?

Perform electrochemical impedance spectroscopy (EIS) on metal substrates (e.g., carbon steel) coated with dinonyl phosphate derivatives. Compare charge-transfer resistance (Rₐₜ) values to quantify inhibition efficiency. Longer alkyl chains (C₉ vs. C₁₂) enhance hydrophobic barrier formation but may reduce solubility in aqueous inhibitors. Use X-ray photoelectron spectroscopy (XPS) to confirm phosphate adsorption on metal surfaces .

Methodological Notes

- Data Contradictions : Discrepancies in solubility or reactivity often arise from solvent purity or trace water content. Always pre-dry solvents (e.g., molecular sieves) and report water activity (a_w) .

- Quality Control : Source reagents meeting USP/NF standards (≥98% purity) for reproducible synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.